

# Pteryxin: A Technical Guide to Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pteryxin is a naturally occurring dihydropyranocoumarin derivative found predominantly in plants of the Apiaceae family, such as Peucedanum japonicum and Mutellina purpurea.[1][2] Possessing a unique angular-type khellactone coumarin structure, Pteryxin has emerged as a molecule of significant interest due to its diverse and potent biological activities. It functions as a multi-target inhibitor, modulating several key signaling pathways implicated in inflammation, oxidative stress, and cellular metabolism.[1] This technical guide provides a comprehensive overview of Pteryxin's chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. It also visualizes its mechanisms of action on critical cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential in conditions such as inflammatory diseases, osteoporosis, diabetes, and Alzheimer's disease.[1]

# **Chemical Structure and Physicochemical Properties**

**Pteryxin**, or (+)-**Pteryxin**, is chemically identified by the IUPAC name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate.[3] Its structure was elucidated and confirmed through various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]



**Chemical Identifiers** 

Property	Value	Reference	
IUPAC Name	[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate	[3]	
CAS Number	13161-76-6	[3]	
Molecular Formula	C21H22O7	[3]	
Synonyms	(+)-Pteryxin, Pterixin, Pteryxine		

**Physicochemical Data** 

Property	Value	Reference
Molecular Weight	386.4 g/mol	[3]
Appearance	Crystalline solid / Powder	
Melting Point	81 °C	_
Boiling Point	486.8 ± 45.0 °C (Predicted)	_
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL	

## **Spectroscopic Data**

While the structure of **Pteryxin** has been rigorously confirmed by NMR, IR, and MS, detailed spectral data such as specific chemical shifts ( $\delta$ ), coupling constants (J), IR absorption bands (cm<sup>-1</sup>), and a full mass fragmentation pattern are not readily available in the reviewed public literature. The structural confirmation relies on the analysis of its hydrolysis products: (+)-cis-and (-)-trans-khellactone, as well as angelic and acetic acids.[4]

# **Biological Activity and Mechanism of Action**

**Pteryxin** exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple cellular signaling pathways. This pleiotropic effect makes it a promising



candidate for investigating complex multifactorial diseases.

**Summary of Biological Activities** 

Activity	IC <sub>50</sub> / Effective Concentration	Target / Cell Line	Reference
Butyrylcholinesterase (BChE) Inhibition	12.96 μg/mL	Equine Serum BChE	[1]
Anti-inflammatory (NO Production)	20 μΜ	LPS-induced mouse peritoneal macrophages	
Anti-platelet Aggregation	100 μg/mL (complete inhibition)	Collagen-induced rabbit platelets	-
Anti-obesity (Triglyceride Reduction)	10-20 μg/mL	3T3-L1 adipocytes & HepG2 hepatocytes	

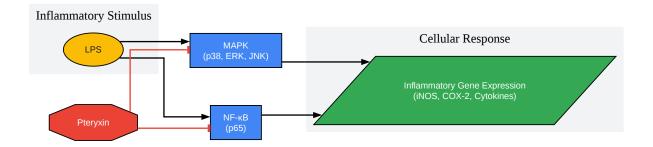
## **Key Signaling Pathways Modulated by Pteryxin**

**Pteryxin** acts as a multi-target inhibitor, influencing several pro-inflammatory and cellular stress pathways. Concurrently, it activates protective antioxidant responses.

- Inhibition of NF-κB and MAPK Pathways: Pteryxin attenuates inflammatory responses by inhibiting the phosphorylation and subsequent activation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway (p65).[1] This leads to a downstream reduction in the expression of proinflammatory mediators like iNOS and COX-2.[1]
- Inhibition of NLRP3 Inflammasome: The compound directly inhibits the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response, thereby reducing the maturation and release of pro-inflammatory cytokines such as IL-1β.[1]
- Activation of Nrf2/ARE Pathway: Pteryxin promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[2] There, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of various cytoprotective and



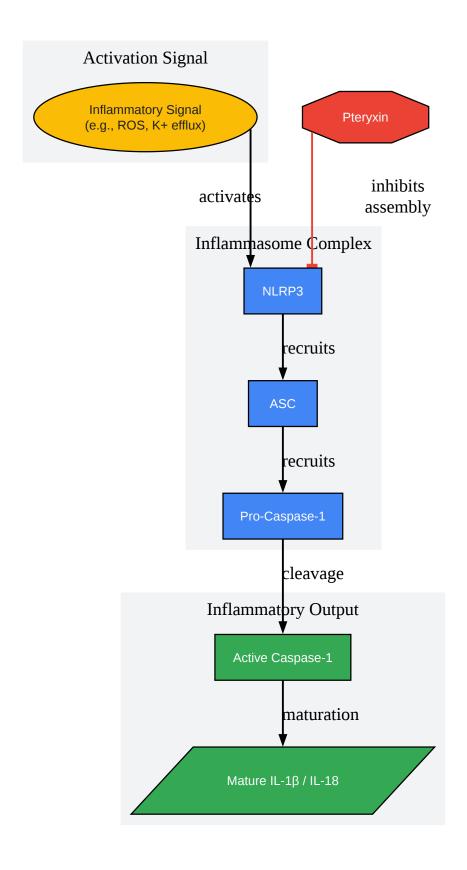
antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), which enhances cellular defense against oxidative stress.[2]



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Figure 1: Pteryxin's inhibition of NF-kB and MAPK pathways.

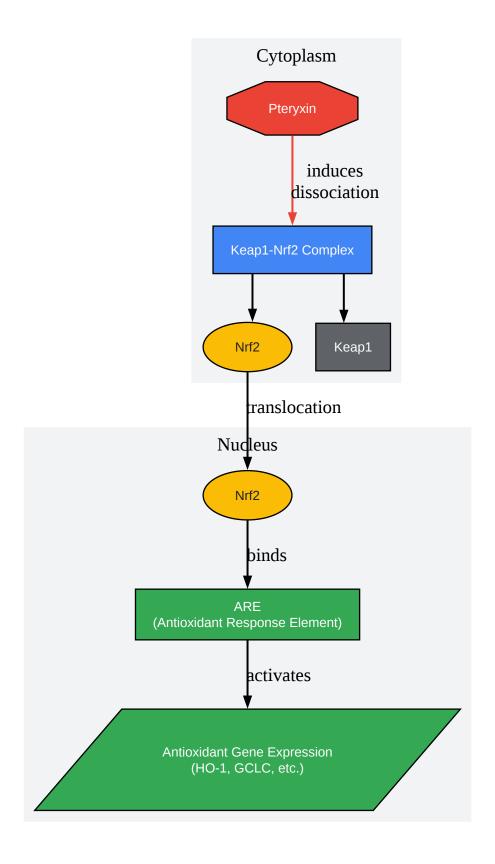




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Figure 2: Pteryxin's inhibition of NLRP3 inflammasome activation.





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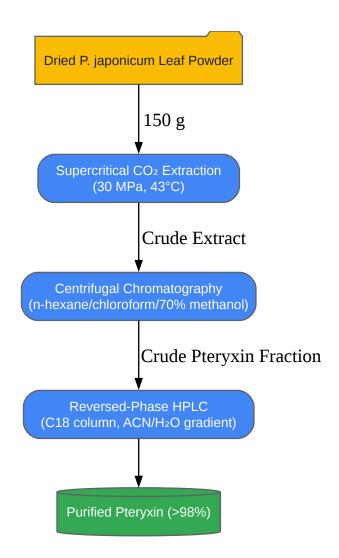
Figure 3: **Pteryxin**'s activation of the Nrf2/ARE signaling pathway.



# Experimental Protocols Isolation and Purification of Pteryxin

This protocol is adapted from methodologies for isolating **Pteryxin** from Peucedanum japonicum leaves.[2]

Workflow Diagram



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- To cite this document: BenchChem. [Pteryxin: A Technical Guide to Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429313#pteryxin-structure-and-chemical-properties]

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